Sodium hydrogen 2-amino-5-hydroxynaphthalene-1,7-disulphonate
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Overview
Description
Sodium hydrogen 2-amino-5-hydroxynaphthalene-1,7-disulphonate: is a chemical compound with the molecular formula C₁₀H₈NNaO₇S₂. It is a derivative of naphthalene, characterized by the presence of amino, hydroxyl, and sulfonate groups. This compound is commonly used in various industrial and scientific applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of sodium hydrogen 2-amino-5-hydroxynaphthalene-1,7-disulphonate typically involves the sulfonation of 7-amino-4-hydroxy-2-naphthalene sulfonic acid. The process includes the following steps :
Alkaline Solution Preparation: The main material, 7-amino-4-hydroxy-2-naphthalene sulfonic acid, is dissolved in an alkaline solution with a concentration of 9-11 wt% and a pH of 6-8.
Sulfonation Reaction: Manganese dioxide and sodium pyrosulfite are added to the alkaline solution to initiate the sulfonation reaction. The reaction is carried out at a temperature of 40-55°C and a pH of 6.5-8 for 0.5-1 hour.
Product Purification: The resulting product, 2-amino-5-naphthol-1,7-disulfonic acid, is purified to achieve a purity higher than 96%.
Industrial Production Methods: Industrial production methods for this compound are similar to the synthetic routes described above but are scaled up to accommodate larger quantities. The use of continuous reactors and automated systems ensures consistent quality and efficiency in production .
Chemical Reactions Analysis
Types of Reactions: Sodium hydrogen 2-amino-5-hydroxynaphthalene-1,7-disulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding amine or hydroxyl derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve reagents like halogens, acids, and bases.
Major Products: The major products formed from these reactions include various naphthalene derivatives with different functional groups, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry: In chemistry, sodium hydrogen 2-amino-5-hydroxynaphthalene-1,7-disulphonate is used as an intermediate in the synthesis of dyes and pigments. Its unique structure allows for the formation of vibrant and stable colors .
Biology and Medicine: In biological and medical research, this compound is used as a staining agent for microscopy and histology. It helps in visualizing cellular structures and identifying specific cell types .
Industry: Industrially, the compound is used in the production of specialty chemicals, including surfactants and dispersants. Its ability to interact with various substances makes it valuable in formulations for detergents and cleaning agents .
Mechanism of Action
The mechanism of action of sodium hydrogen 2-amino-5-hydroxynaphthalene-1,7-disulphonate involves its interaction with molecular targets through its functional groups. The amino and hydroxyl groups can form hydrogen bonds and electrostatic interactions with other molecules, while the sulfonate groups enhance its solubility in water .
Molecular Targets and Pathways:
Hydrogen Bonding: The amino and hydroxyl groups can form hydrogen bonds with proteins and nucleic acids, affecting their structure and function.
Electrostatic Interactions: The sulfonate groups can interact with positively charged molecules, influencing various biochemical pathways.
Comparison with Similar Compounds
- Sodium hydrogen 4-amino-5-hydroxynaphthalene-2,7-disulphonate
- 3-amino-5-hydroxy-2,7-naphthalenedisulfonic acid monosodium salt
- 1,7-naphthalenedisulfonic acid, 2-amino-5-hydroxy-, sodium salt (1:1)
Uniqueness: Sodium hydrogen 2-amino-5-hydroxynaphthalene-1,7-disulphonate is unique due to its specific arrangement of functional groups, which confer distinct chemical properties and reactivity. Its ability to undergo various chemical reactions and its applications in diverse fields make it a valuable compound in scientific research and industry .
Properties
CAS No. |
83763-45-5 |
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Molecular Formula |
C10H8NNaO7S2 |
Molecular Weight |
341.3 g/mol |
IUPAC Name |
sodium;7-amino-4-hydroxy-8-sulfonaphthalene-2-sulfonate |
InChI |
InChI=1S/C10H9NO7S2.Na/c11-8-2-1-6-7(10(8)20(16,17)18)3-5(4-9(6)12)19(13,14)15;/h1-4,12H,11H2,(H,13,14,15)(H,16,17,18);/q;+1/p-1 |
InChI Key |
IRLXVIPGFBNBKE-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=C(C2=C1C(=CC(=C2)S(=O)(=O)[O-])O)S(=O)(=O)O)N.[Na+] |
Origin of Product |
United States |
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